molecular formula C19H18FN3O4 B2715942 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 954667-61-9

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No.: B2715942
CAS No.: 954667-61-9
M. Wt: 371.368
InChI Key: RAUZEVDLSNADAZ-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine-containing reagent reacts with the pyrrolidinone intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety to the pyrrolidinone-fluorophenyl intermediate. This can be accomplished using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Carbonyl Group: Formation of the corresponding alcohol.

    Substitution of Fluorine: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Studies: It can serve as a probe to study biological pathways and interactions, especially those involving nitroaromatic compounds.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidinone ring provides structural rigidity, contributing to the overall stability and bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide: Similar structure with a chlorine atom instead of fluorine.

    N-((1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide: Similar structure with a bromine atom instead of fluorine.

    N-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methyl-3-nitrobenzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and methyl analogs. These characteristics can enhance its potential as a pharmaceutical agent by improving its pharmacokinetic profile and binding affinity to biological targets.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-12-16(3-2-4-17(12)23(26)27)19(25)21-10-13-9-18(24)22(11-13)15-7-5-14(20)6-8-15/h2-8,13H,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZEVDLSNADAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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